molecular formula C14H22ClNO B8023108 (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

Cat. No.: B8023108
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-UHFFFAOYSA-N
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Description

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-1-tetralone.

    Reduction: The ketone group of 5-methoxy-1-tetralone is reduced to form 5-methoxy-1,2,3,4-tetrahydronaphthalene.

    Amination: The resulting compound undergoes reductive amination with propylamine to form (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.

    Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It serves as a model compound for understanding the behavior of similar bioactive molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It is structurally related to compounds that exhibit activity on neurotransmitter systems, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production to meet the demands of various applications.

Mechanism of Action

The mechanism of action of (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but its structural similarity to known bioactive compounds provides insights into its potential effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-methyl-amine
  • (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-ethyl-amine
  • (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-butyl-amine

Uniqueness

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride is unique due to its specific propylamine substitution, which imparts distinct chemical and biological properties. This substitution affects its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021104
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3904-24-3
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3904-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-​Naphthalenamine, 1,​2,​3,​4-​tetrahydro-​5-​methoxy-​N-​propyl-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous HCl 37% w:w (1.1 eq) is added dropwise under reflux for ˜5 min into the mixture obtained to precipitate the N-propyl MAT.HCl. The suspension is cooled down to 20° C. (Tramp=−20° C./h). The suspension is post-stirred at 20° C. for minimum 30 min and filtered. The cake is washed twice with EtOAc (2×1 vol.). The wet solid is dried under vacuum at 40° C. giving an off white solid. Yield: 95.0% from (III)
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